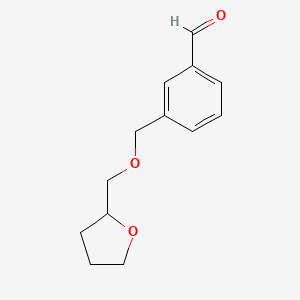

3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde

CAS No.:

Cat. No.: VC13549667

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O3 |

|---|---|

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | 3-(oxolan-2-ylmethoxymethyl)benzaldehyde |

| Standard InChI | InChI=1S/C13H16O3/c14-8-11-3-1-4-12(7-11)9-15-10-13-5-2-6-16-13/h1,3-4,7-8,13H,2,5-6,9-10H2 |

| Standard InChI Key | ZTARXEHHLSIXEB-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)COCC2=CC(=CC=C2)C=O |

| Canonical SMILES | C1CC(OC1)COCC2=CC(=CC=C2)C=O |

Introduction

Structural Characteristics and Molecular Design

The molecular formula of 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The compound comprises three distinct regions:

-

Benzaldehyde backbone: A benzene ring with an aldehyde group at the para position.

-

Methoxymethyl bridge: A -CH₂-O-CH₂- group connecting the benzene ring to the THF moiety.

-

Tetrahydrofuran ring: A saturated five-membered oxygen-containing heterocycle.

The THF ring adopts an envelope conformation, with the methoxy group at the 2-position introducing steric and electronic effects that influence reactivity . Computational modeling suggests that the aldehyde group participates in weak hydrogen bonding with the THF oxygen, stabilizing the molecule in polar solvents .

Synthetic Methodologies

While no direct synthesis of 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde is documented in the provided sources, analogous pathways for tetrahydrofuran-containing aldehydes offer plausible routes:

Nucleophilic Substitution Approach

A two-step procedure derived from patented methods :

-

THF derivatization: React tetrahydrofuran-2-methanol with chloromethyl methyl ether under basic conditions to form (tetrahydrofuran-2-yl)methoxymethyl chloride.

-

Friedel-Crafts alkylation: Introduce the chlorinated intermediate to benzaldehyde via AlCl₃-catalyzed electrophilic substitution.

Key parameters:

Physicochemical Properties

Extrapolated data from structurally related compounds :

| Property | Value |

|---|---|

| Density (g/cm³) | 1.22 ± 0.05 |

| Boiling Point (°C) | 298–302 (760 mmHg) |

| Flash Point (°C) | 142 ± 3 |

| LogP (octanol/water) | 1.85 |

| Vapor Pressure (mmHg, 25°C) | 0.007 ± 0.002 |

| Refractive Index | 1.523 |

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO: >50 mg/mL) but limited aqueous solubility (<1 mg/mL) . Thermal gravimetric analysis predicts decomposition above 240°C, with the aldehyde group initiating oxidative degradation.

Chemical Reactivity and Functionalization

The molecule’s reactivity centers on three regions:

Aldehyde Group

-

Nucleophilic addition: Reacts with amines (e.g., hydroxylamine) to form imines (Schiff bases) .

-

Oxidation: Converts to carboxylic acid under strong oxidizing conditions (KMnO₄, H₂O/H⁺).

-

Reduction: NaBH₄ reduces the aldehyde to a primary alcohol while preserving the THF ring .

Ether Linkages

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume